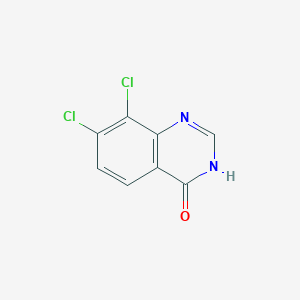

7,8-Dichloro-3,4-dihydroquinazolin-4-one

Description

7,8-Dichloro-3,4-dihydroquinazolin-4-one is a halogenated quinazolinone derivative characterized by chlorine substituents at positions 7 and 8 of the fused aromatic ring system. This compound serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. It is commercially available as a high-purity building block (≥95%) for research applications, with pricing reflecting its specialized use (e.g., 50 mg for €513.00 and 500 mg for €1,417.00) .

Properties

IUPAC Name |

7,8-dichloro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAJVEZUTYZKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7,8-Dichloro-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7,8-Dichloro-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or iodine (I2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocyclic Compounds

7,8-Dichloro-3,4-dihydroquinazolin-4-one serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can yield derivatives with enhanced biological activities.

Reactions and Mechanisms

The compound can undergo several chemical reactions:

- Oxidation : Converts to quinazolinone derivatives.

- Reduction : Forms dihydroquinazolinone derivatives.

- Substitution : Halogen atoms can be replaced with other functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The optimization of reaction conditions is essential to maximize yield and purity during synthesis .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising antimicrobial and anticancer activities. The compound interacts with specific molecular targets, inhibiting enzymes and proteins critical for pathogen survival and cancer cell proliferation .

Case Study: Anticancer Activity

A study focused on the compound's ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The compound was designed as part of a series of dual inhibitors targeting both phosphoinositide 3-kinase (PI3K) and HDACs. The synthesized derivatives showed significant potency against cancer cell lines .

Medicinal Chemistry Applications

Potential Therapeutic Uses

The compound is under investigation for its potential use in treating various diseases, particularly cancer and bacterial infections. Its dual-targeting approach enhances its therapeutic efficacy, making it a candidate for multitarget drug design .

Data Table: Summary of Biological Activities

| Activity Type | Targeted Pathway/Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | HDAC inhibition | |

| Enzyme Inhibition | Targeting specific kinases |

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new drugs and agrochemicals. Its unique properties allow researchers to explore novel formulations that could lead to improved therapeutic outcomes or agricultural applications.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cholinesterase, which plays a role in neurotransmission . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural variations and properties of 7,8-dichloro-3,4-dihydroquinazolin-4-one and related compounds:

Key Observations :

Commercial and Research Utility

- This compound : Marketed as a high-purity building block for drug discovery, emphasizing its role in modular synthesis .

- 6-Nitro Derivative : Requires optimized synthesis for research use, highlighting challenges in nitro-group introduction .

- 6-Hydroxy-7-methoxy Derivative : Utilized in academia and industry for antitumor lead optimization .

Biological Activity

7,8-Dichloro-3,4-dihydroquinazolin-4-one is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazolinone family, which is known for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of the biological activity of this compound, summarizing key research findings and presenting relevant data.

- Molecular Formula : C8H5Cl2N2O

- Molecular Weight : 215.04 g/mol

- Structural Characteristics : The compound features a quinazolinone core with two chlorine substituents at the 7 and 8 positions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects against various cancer cell lines, including HepG2 (liver), A549 (lung), and PANC-1 (pancreas) cells. The compound demonstrated:

- Inhibition of Cell Proliferation : It effectively reduced cell viability in a dose-dependent manner.

- Mechanism of Action : The compound was found to inhibit tubulin polymerization, leading to disrupted microtubule networks and cell cycle arrest at the G2/M phase. This mechanism was corroborated by increased expression of apoptotic markers such as cleaved PARP-1 and caspase-3 .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Studies have shown that it possesses:

- Broad-Spectrum Activity : The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antifungal Effects : It demonstrated activity against various fungal strains, suggesting potential use as an antifungal agent .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Findings indicate:

- Radical Scavenging Activity : The compound showed significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.

- Potential Therapeutic Use : Its antioxidant properties suggest a role in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

A summary of notable studies on the biological activity of this compound is presented below:

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Tubulin Inhibition : By binding to tubulin, it disrupts microtubule dynamics essential for mitosis.

- Enzyme Inhibition : Potential inhibition of kinases involved in cell signaling pathways related to cancer progression.

- Oxidative Stress Modulation : Its antioxidant properties may reduce cellular damage from reactive oxygen species (ROS).

Q & A

Basic: What are the common synthetic routes for 7,8-Dichloro-3,4-dihydroquinazolin-4-one derivatives?

Methodological Answer:

The synthesis typically involves multi-step pathways starting from anthranilic acid or substituted benzoic acids. Key steps include:

- Step 1 : Condensation with aryl isothiocyanates to form 2-thioquinazolin-4-one intermediates via tautomerization (confirmed by IR and NMR analysis of C=S bonds and N-H protons) .

- Step 2 : Alkylation or nucleophilic substitution (e.g., with ethyl chloroacetate) to introduce functional groups like thioethers or esters .

- Step 3 : Hydrazinolysis of esters to form hydrazides, followed by cyclization with thiocarbonyl-bis-thioglycolic acid to generate thiazolidinone-fused derivatives .

- Characterization : IR (C=O, C=S), -NMR (δ ~13.00 ppm for N-H), -NMR (δ ~176.5 ppm for C=S), and HR-MS for molecular confirmation .

Advanced: How can researchers optimize the nitration of 3,4-dihydroquinazolin-4-one to minimize byproduct formation?

Methodological Answer:

Nitration optimization requires addressing competing pathways (e.g., dinitro byproducts):

- Key Factors :

- Analytical Validation : Use HPLC or spectrophotometry (λ = 254 nm) to monitor reaction progress and quantify impurities .

- DoE Approach : Apply response surface methodology (RSM) to model interactions between variables and identify optimal conditions .

Basic: What spectroscopic methods confirm the structure of dihydroquinazolinone derivatives?

Methodological Answer:

- IR Spectroscopy :

- -NMR :

- -NMR :

- HR-MS :

Advanced: How to address contradictions in bioactivity data for dihydroquinazolinone derivatives?

Methodological Answer:

- Structural Modifications :

- Assay Optimization :

Advanced: What strategies enhance the bioactivity of dihydroquinazolinone scaffolds in drug design?

Methodological Answer:

- Structure-Based Design :

- Pharmacokinetic Profiling :

Advanced: What are the challenges in regioselective alkylation of dihydroquinazolinones?

Methodological Answer:

- Regioselectivity Issues :

- Mitigation Strategies :

Basic: How to handle tautomerism in thio derivatives during synthesis?

Methodological Answer:

- Detection :

- Control :

Advanced: How to integrate computational models in reaction optimization?

Methodological Answer:

- Model Development :

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.